![molecular formula C10H15NO B14310514 [(1-Phenylpropan-2-yl)amino]methanol CAS No. 112209-44-6](/img/structure/B14310514.png)
[(1-Phenylpropan-2-yl)amino]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Phenylpropan-2-yl)amino]methanol is an organic compound that belongs to the class of alcohols It consists of a phenyl group attached to a propan-2-yl group, which is further connected to an amino group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylpropan-2-yl)amino]methanol can be achieved through several methods. One common approach involves the reaction of phenylacetone with ammonia and formaldehyde under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
[(1-Phenylpropan-2-yl)amino]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
科学的研究の応用
[(1-Phenylpropan-2-yl)amino]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism by which [(1-Phenylpropan-2-yl)amino]methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use and the biological system involved.
類似化合物との比較
Similar Compounds
Phenylacetone: A related compound with a similar structure but different functional groups.
Amphetamine: Shares structural similarities but has distinct pharmacological effects.
Methamphetamine: Another structurally related compound with different applications and effects.
Uniqueness
[(1-Phenylpropan-2-yl)amino]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
112209-44-6 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
(1-phenylpropan-2-ylamino)methanol |
InChI |
InChI=1S/C10H15NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
InChIキー |
XDJZXBNATCXUBU-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)NCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



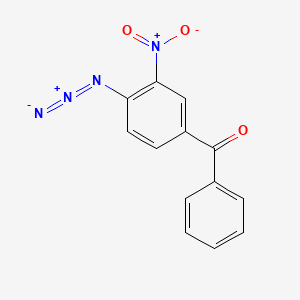
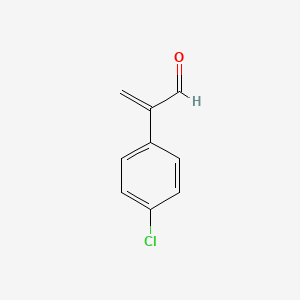
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

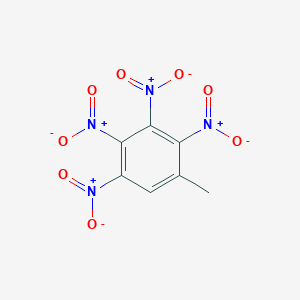
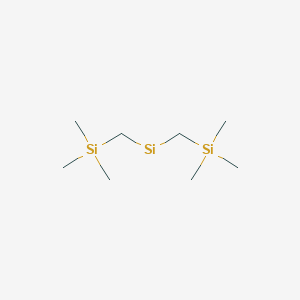
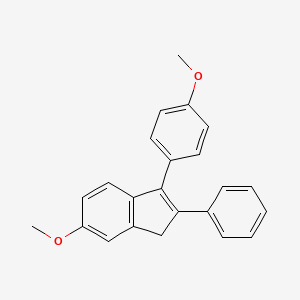
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
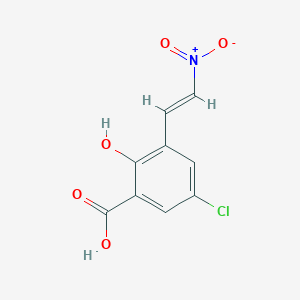
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
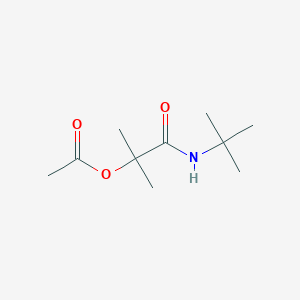
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
